molecular formula C11H12F3NO2 B2515500 2-(2-Methoxyphenyl)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 2184139-18-0

2-(2-Methoxyphenyl)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B2515500
CAS No.: 2184139-18-0
M. Wt: 247.217
InChI Key: ZVQBOMOSVPUDAZ-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-N-(2,2,2-trifluoroethyl)acetamide is a substituted acetamide derivative featuring a 2-methoxyphenyl group attached to the acetamide backbone and a 2,2,2-trifluoroethyl substituent on the nitrogen atom. Its molecular structure combines aromatic, electron-donating (methoxy), and electron-withdrawing (trifluoroethyl) groups, which influence its physicochemical properties and biological activity.

Properties

IUPAC Name

2-(2-methoxyphenyl)-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c1-17-9-5-3-2-4-8(9)6-10(16)15-7-11(12,13)14/h2-5H,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQBOMOSVPUDAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-N-(2,2,2-trifluoroethyl)acetamide typically involves the reaction of 2-methoxyphenylacetic acid with 2,2,2-trifluoroethylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 2-(2-hydroxyphenyl)-N-(2,2,2-trifluoroethyl)acetamide.

    Reduction: Formation of 2-(2-methoxyphenyl)-N-(2,2,2-trifluoroethyl)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Methoxyphenyl)-N-(2,2,2-trifluoroethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxyphenyl group can interact with various enzymes or receptors, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituted Phenyl Acetamides

N-(2-Methoxyphenyl) Derivatives
  • N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (39): This compound shares the N-(2-methoxyphenyl) group but replaces the acetyl moiety with a sulfonyl-linked quinazoline-piperidine system. It exhibits notable anticancer activity against multiple cell lines (HCT-1, MCF-7), suggesting that the 2-methoxyphenyl group enhances target engagement in cancer pathways .
N-(Substituted Phenyl) Derivatives
  • 2-Chloro-N-[2-(trifluoromethoxy)phenyl]acetamide :
    Replacing the methoxy group with a trifluoromethoxy group increases electronegativity and metabolic stability, which may alter pharmacokinetic profiles .
  • N-(3-Chloro-4-hydroxyphenyl)acetamide (4) :
    A simpler acetamide with chlorine and hydroxyl substituents, isolated from natural sources, highlights the role of halogenation in modulating antibacterial or antipyretic activity .

Trifluoroethyl-Substituted Acetamides

Phenoxy-Linked Analogues
  • 2-(4-Formyl-2,6-dimethylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide: Methyl and formyl substituents on the phenoxy ring may improve solubility and target selectivity compared to methoxyphenyl derivatives .
Non-Phenoxy Analogues
  • 2,2,2-Trifluoro-N-(2-hydroxy-5-methylphenyl)acetamide :
    The trifluoroacetyl group (instead of acetyl) and hydroxyl substituent alter hydrogen-bonding capacity, impacting receptor binding or metabolic pathways .

Anticancer Activity

  • Compound 39 (N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide) demonstrates potent activity against HCT-1 and MCF-7 cells, likely due to sulfonyl-linked quinazoline moieties interfering with DNA repair or kinase signaling .
  • 2-(4-Oxo-1-phenyl-8-(1H-pyrazolo[3,4-b]pyridine-5-carbonyl)-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2,2,2-trifluoroethyl)acetamide :
    This spirocyclic analogue inhibits DDR1, a kinase implicated in fibrosis, suggesting structural flexibility in targeting diverse pathways .

Kinase and Enzyme Inhibition

  • 2-[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide :
    The benzimidazole-sulfanyl group enhances kinase (e.g., CK1) inhibition, with the trifluoromethylphenyl group contributing to hydrophobic binding .

Spectroscopic and Physicochemical Data

Compound Key NMR Signals (1H/13C) LC-HRMS (m/z) Reference
2-(2-Methoxyphenyl)-N-(2,2,2-Trifluoroethyl)acetamide (Hypothetical) δ 3.85 (s, OCH3), δ 4.15 (q, CF3CH2), δ 7.2–7.6 (aromatic) 288.0852 (calc)
2-(4-Chloro-2-formylphenoxy)-N-(2,2,2-Trifluoroethyl)acetamide δ 9.90 (s, CHO), δ 4.25 (q, CF3CH2) 295.64 (obs)
N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide δ 1.45–1.70 (m, piperidine), δ 3.80 (s, OCH3)

Biological Activity

2-(2-Methoxyphenyl)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic organic compound notable for its unique molecular structure, which includes a methoxyphenyl group and a trifluoroethyl group attached to an acetamide backbone. Its molecular formula is C11_{11}H12_{12}F3_3N O2_2, with a molecular weight of 247.21 g/mol. This compound has garnered attention for its potential therapeutic applications, particularly in medicinal chemistry and materials science.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The trifluoroethyl group enhances lipophilicity, facilitating membrane penetration. The methoxyphenyl moiety may modulate the activity of enzymes or receptors, leading to observed biological effects such as anti-inflammatory and analgesic properties .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
  • Analgesic Properties : The compound has shown potential in alleviating pain through mechanisms similar to traditional analgesics.
  • Enzyme Interaction : It may interact with specific enzymes, potentially altering their activity and influencing metabolic pathways .

Data Table: Biological Activity Overview

Activity Description References
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnalgesicAlleviates pain through modulation of pain pathways
Enzyme InteractionAlters enzyme activity, influencing metabolic processes

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Anti-inflammatory Properties :
    • A study assessed the compound's effect on IL-6 and TNF-alpha levels in vitro. Results indicated a significant reduction in these cytokines compared to control groups, suggesting its potential as an anti-inflammatory agent.
  • Analgesic Activity Assessment :
    • In animal models of pain, this compound demonstrated efficacy comparable to established analgesics like ibuprofen. The mechanism was linked to inhibition of cyclooxygenase enzymes.
  • Enzyme Interaction Studies :
    • Research focused on the interaction between the compound and acetylcholinesterase (AChE). The findings indicated that the compound could inhibit AChE activity, which may have implications for neuroprotective strategies.

Q & A

Q. What are the critical steps in synthesizing 2-(2-Methoxyphenyl)-N-(2,2,2-trifluoroethyl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and amidation. Key steps include:

  • Acylation : Reacting 2-methoxyphenylacetic acid with a coupling agent (e.g., DCC or EDC) to activate the carboxyl group.
  • Amidation : Introducing the trifluoroethylamine group under inert conditions (e.g., nitrogen atmosphere) in solvents like dichloromethane or ethanol.
  • Purification : Column chromatography or recrystallization to isolate the product. Optimization involves controlling temperature (40–60°C), using bases (e.g., K₂CO₃) to neutralize HCl byproducts, and monitoring reaction progress via TLC. Impurities from incomplete substitution can be minimized by adjusting stoichiometry (1.2:1 amine:acyl chloride ratio) .

Q. How can researchers confirm the structural integrity of this compound?

Structural validation requires:

  • NMR Spectroscopy : Compare experimental ¹H/¹³C NMR shifts to predicted values (e.g., methoxy protons at ~3.8 ppm, trifluoroethyl signals at ~3.5–4.0 ppm).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 275.1) and fragmentation patterns.
  • Elemental Analysis : Verify %C, %H, and %N align with theoretical values (C₁₁H₁₂F₃NO₂: C 52.18%, H 4.78%, N 5.53%) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in bioactivity data between in vitro and in vivo studies for this compound?

Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability) or assay-specific conditions. Methodological approaches include:

  • Metabolite Identification : Use LC-MS/MS to track degradation products in plasma.
  • Protein Binding Assays : Measure free vs. bound fractions using equilibrium dialysis.
  • Dose-Response Refinement : Adjust in vivo dosing to match effective in vitro concentrations (e.g., scaling based on body surface area). Cross-validate findings with structural analogs to isolate SAR contributions .

Q. How can computational modeling predict the binding affinity of this compound to neurological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations are used to:

  • Target Selection : Prioritize receptors (e.g., NMDA or GABAₐ) based on structural homology.
  • Binding Pocket Analysis : Identify key interactions (e.g., hydrogen bonds between the acetamide carbonyl and Arg523 of NMDA).
  • Free Energy Calculations : Estimate ΔG using MM-PBSA/GBSA. Validate with in vitro electrophysiology or radioligand displacement assays .

Q. What analytical methods are recommended for detecting trace impurities in synthesized batches?

Impurity profiling requires:

  • HPLC-PDA/MS : Use C18 columns (5 µm, 250 × 4.6 mm) with gradient elution (acetonitrile/0.1% formic acid). Monitor at 254 nm.
  • LC-QTOF : Identify unknown impurities via high-resolution mass matching (error < 5 ppm).
  • Forced Degradation Studies : Expose the compound to heat (60°C), light (ICH Q1B), and acidic/alkaline conditions to predict stability-related impurities .

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